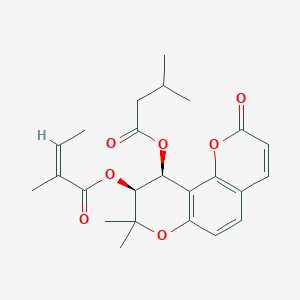

Praeruptorin E

Description

from root of Peucedanum praeruptorum Dunn; structure given in first source

Propriétés

IUPAC Name |

[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVJROSOIXJGR-WLISBCLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78478-28-1 | |

| Record name | Praeruptorin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078478281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Praeruptorin E: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known in vitro mechanism of action of Praeruptorin E, a pyranocoumarin compound isolated from the medicinal plant Peucedanum praeruptorum Dunn. While research specifically isolating the effects of this compound is emerging, this document synthesizes the current understanding, drawing from direct evidence and contextual data from related praeruptorin compounds. The primary established mechanism involves the modulation of the NF-κB signaling pathway, which has significant implications for inflammation and drug metabolism.

Core Mechanism of Action: The NF-κB/PXR/CYP3A4 Axis

The principal in vitro mechanism of action identified for this compound is its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This action initiates a cascade of downstream effects, most notably influencing the expression of the Pregnane X Receptor (PXR) and the subsequent activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.[1]

In a normal inflammatory state, NF-κB acts as a key transcription factor that can suppress the expression of the PXR gene.[1] By inhibiting NF-κB, this compound effectively removes this suppression. The resulting increase in PXR, a nuclear receptor that senses foreign substances, leads to the upregulation and enhanced functional activity of its target gene, CYP3A4.[1] This dual function—exerting anti-inflammatory effects through NF-κB inhibition and modulating drug metabolism via the PXR/CYP3A4 axis—makes this compound a compound of significant interest.[1]

This mechanism has been observed in the L-02 human fetal hepatocyte cell culture model.[1] Further studies using Chromatin Immunoprecipitation (ChIP) assays have revealed that this compound can attenuate the physical binding of NF-κB to the promoter region of the PXR gene, providing a direct molecular basis for its action.[1]

Signaling Pathway Diagram

Anti-Inflammatory Effects

This compound, alongside its analogs Praeruptorin A and B, has been identified as a key contributor to the anti-inflammatory properties of Peucedanum praeruptorum root extracts.[2] In vitro studies using rat hepatocytes stimulated with the pro-inflammatory cytokine interleukin 1β (IL-1β) demonstrated that this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2]

While specific IC50 values for this compound are not yet widely published, comparative studies indicate its activity. For context, related compounds from the same plant, such as Praeruptorin A, have shown potent, dose-dependent inhibition of NO, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3]

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Praeruptorins (Note: Data for Praeruptorin A is included for context due to limited quantitative data for this compound.)

| Compound | Cell Line | Stimulant | Target Measured | Effect | Reference |

| This compound | Rat Hepatocytes | IL-1β | Nitric Oxide (NO) | Inhibition of NO production | [2] |

| Praeruptorin A | RAW 264.7 | Poly(I:C) | Cell Viability | No significant effect at 1-5 µM | [4] |

| Praeruptorin A | RAW 264.7 | Poly(I:C) | IL-1β, HMOX1, PTGS2 | Inhibition of expression | [4] |

| Praeruptorin A | RAW 264.7 | LPS | NO, IL-1β, TNF-α | Significant inhibition of production | [3] |

| Praeruptorin B | Rat Hepatocytes | IL-1β | Nitric Oxide (NO) | Potent inhibition of NO production | [2] |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Treatment (L-02 Hepatocytes)

-

Cell Line: Human fetal hepatocyte cell line L-02 (or HL-7702). Note: Some sources indicate this line may be cross-contaminated with HeLa cells.[5]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allowed to adhere for 24 hours.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO (final concentration typically ≤ 0.1%), is added to the culture medium at various concentrations for a specified duration (e.g., 24-72 hours). Control wells receive the vehicle (DMSO) alone.

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB Binding

This protocol is designed to determine if this compound affects the binding of the NF-κB p65 subunit to the promoter region of the PXR gene.

-

Cross-linking: L-02 cells, treated with this compound and an inflammatory stimulus (e.g., TNF-α), are incubated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Cell Lysis & Sonication: Cells are lysed, and the nuclei are isolated. Chromatin is sheared into 200-1000 bp fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads. A portion is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with an antibody specific to the NF-κB p65 subunit or a negative control IgG antibody.

-

Immune Complex Capture: Protein A/G beads are added to capture the antibody-protein-DNA complexes.

-

Washing: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution & Reverse Cross-linking: The complexes are eluted from the beads. Cross-links are reversed by heating at 65°C in the presence of NaCl. RNA and protein are digested with RNase A and proteinase K.

-

DNA Purification: The DNA is purified using standard phenol-chloroform extraction or a column-based kit.

-

Analysis (qPCR): The purified DNA is analyzed by quantitative PCR (qPCR) using primers designed to amplify the promoter region of the PXR gene containing the putative NF-κB binding site. The amount of precipitated DNA is quantified relative to the input control.[6][7]

CYP3A4 Activity Assay (Fluorometric or Luminescent)

This assay measures the functional activity of the CYP3A4 enzyme in cells following treatment with this compound.

-

Cell Culture: L-02 cells are cultured and treated with this compound as described in 3.1, typically for 48-72 hours to allow for gene induction.

-

Substrate Addition: The culture medium is replaced with fresh medium containing a pro-luminescent or pro-fluorescent CYP3A4 substrate (e.g., a luciferin-based derivative like Luciferin-IPA or a resorufin-based substrate).[8][9]

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 1-3 hours) to allow the CYP3A4 enzyme in the cells to metabolize the substrate into a light-emitting or fluorescent product.

-

Detection:

-

Luminescent Assay: The supernatant is transferred to an opaque 96-well plate. A detection reagent is added to generate a stable luminescent signal, which is read by a luminometer.[8]

-

Fluorometric Assay: The fluorescence is read directly from the plate using a fluorometer at the appropriate excitation/emission wavelengths (e.g., ~535/587 nm for resorufin-based products).[9]

-

-

Data Analysis: The signal intensity is proportional to CYP3A4 activity. The activity in this compound-treated cells is compared to vehicle-treated control cells to determine the fold-induction.

Conclusion and Future Directions

The in vitro mechanism of this compound is centered on its ability to inhibit the NF-κB pathway, which in turn derepresses PXR and upregulates CYP3A4 activity. This positions this compound as a molecule with both anti-inflammatory potential and the capacity to modulate the metabolism of co-administered drugs.

For drug development professionals, this dual activity requires careful consideration. While the anti-inflammatory properties are therapeutically promising, the induction of CYP3A4 could lead to significant drug-drug interactions, potentially reducing the efficacy of other medications metabolized by this enzyme.

Future research should focus on obtaining precise quantitative data, such as the IC50 for NF-κB inhibition and the EC50 for CYP3A4 induction, specifically for this compound. Head-to-head comparisons with other praeruptorins and known NF-κB inhibitors or PXR activators would further clarify its potency and selectivity. Investigating its effects on other inflammatory and cancer-related pathways, such as MAPK and PI3K/Akt, where other coumarins have shown activity, would provide a more complete mechanistic profile.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Commentary: Crocetin protected human hepatocyte LO2 cell from TGF-β-induced oxygen stress and apoptosis but promoted proliferation and autophagy via AMPK/m-TOR pathway [frontiersin.org]

- 6. Chromatin immunoprecipitation analysis of NFκB transcriptional regulation by nuclear IκBα in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. abcam.com [abcam.com]

Biological activity of Praeruptorin E from Peucedanum praeruptorum

An In-depth Technical Guide to the Biological Activity of Praeruptorin E

Introduction

This compound (Pra-E) is an angular-type pyranocoumarin, a significant bioactive constituent isolated from the roots of Peucedanum praeruptorum Dunn (Apiaceae). This plant, known as "Qianhu" in Traditional Chinese Medicine, has a long history of use for treating respiratory ailments such as coughs and asthma.[1][2] Modern pharmacological research has identified Pra-E and its related compounds (Praeruptorins A, B, C, D) as key contributors to the plant's therapeutic effects, demonstrating a range of activities including anti-inflammatory, cardiovascular, and anti-asthmatic properties.[3][4] This document provides a comprehensive technical overview of the biological activities of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production.[5] This activity is crucial as excessive NO production is a key factor in the inflammatory cascade.

Data Presentation: Inhibition of Nitric Oxide Production

The inhibitory effects of this compound on NO production have been quantified and compared with other related praeruptorins in interleukin 1β (IL-1β)-stimulated rat hepatocytes.

| Compound | IC50 for NO Production Inhibition (µM) | Source |

| This compound | > Praeruptorin B | [5] |

| Praeruptorin B | 43.1 | [5] |

| Praeruptorin A | 208 | [5] |

Note: The exact IC50 value for this compound was not specified, but its potency was stated to be lower than that of Praeruptorin B.[5]

Experimental Protocol: Bioassay-Guided Fractionation for NO Inhibition

The identification of Pra-E as an anti-inflammatory agent was achieved through a bioassay-guided isolation procedure.[5]

Objective: To identify compounds from P. praeruptorum root extract that inhibit NO production in IL-1β-stimulated hepatocytes.

Methodology:

-

Extraction & Fractionation: A methanol extract of P. praeruptorum roots was prepared and successively partitioned with ethyl acetate (EtOAc), n-butanol, and water.

-

Cell Culture: Primary rat hepatocytes were isolated and cultured.

-

NO Production Assay:

-

Hepatocytes were seeded in 24-well plates.

-

Cells were treated with various extract fractions in the presence of 100 pg/mL recombinant human IL-1β for 24 hours.

-

The concentration of nitrite (a stable metabolite of NO) in the culture medium was measured using the Griess reagent.

-

-

Bioactive Fraction Identification: The EtOAc-soluble fraction, which showed the most potent inhibition of NO production, was selected for further purification.

-

Compound Isolation: The EtOAc fraction was subjected to column chromatography to isolate individual compounds, including Praeruptorins A, B, and E.

-

Activity Confirmation: The inhibitory activity of the isolated pure compounds on NO production was re-assessed using the same hepatocyte assay to determine their respective potencies.

Visualization: Anti-Inflammatory Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the inflammatory response initiated by IL-1β.

Caption: this compound inhibits IL-1β-induced inflammation by suppressing iNOS gene expression.

Cardiovascular Effects

This compound demonstrates vasorelaxant properties through its activity as a calcium channel blocker. This mechanism is shared with other praeruptorins and contributes to the traditional use of P. praeruptorum for cardiovascular conditions.[6]

Data Presentation: Calcium Antagonistic Activity

The potency of this compound as a calcium antagonist was determined by its ability to relax potassium-depolarized swine coronary artery strips.

| Compound | pD'2 Value (Calcium Antagonism) | Source |

| This compound | 5.2 | [6] |

| Praeruptorin C | 5.7 | [6] |

| Nifedipine (Reference) | 6.88 | [6] |

The pD'2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocol: Vasorelaxation in Coronary Artery

Objective: To assess the calcium entry blocking activity of this compound in vascular smooth muscle.

Methodology:

-

Tissue Preparation: Swine coronary artery strips were prepared and mounted in organ baths containing a physiological salt solution.

-

Depolarization: The arterial strips were depolarized by replacing the normal salt solution with a high-potassium (K+) solution. This opens voltage-operated calcium channels (VOCCs), leading to calcium influx and sustained contraction.

-

Cumulative Concentration-Response Curve: Calcium chloride (CaCl2) was added cumulatively to the bath to establish a baseline concentration-response curve for calcium-induced contraction.

-

Antagonist Incubation: The tissues were washed and then incubated with a fixed concentration of this compound for a set period.

-

Post-Incubation Curve: A second cumulative concentration-response curve for CaCl2 was generated in the presence of this compound.

-

Data Analysis: The rightward shift of the CaCl2 concentration-response curve caused by this compound was used to calculate the pD'2 value, quantifying its calcium antagonistic potency.[6]

Visualization: Mechanism of Vasorelaxation

This diagram shows how this compound interferes with calcium influx to induce muscle relaxation.

Caption: this compound blocks voltage-operated calcium channels, preventing muscle contraction.

Anti-Asthmatic Activity & CYP3A4 Modulation

This compound has a dual function in the context of asthma treatment. It not only exhibits inherent anti-inflammatory effects relevant to asthma but also synergizes with conventional asthma medications like aminophylline. It enhances the therapeutic efficacy of aminophylline while simultaneously mitigating its toxicity by modulating drug-metabolizing enzymes.[7][8]

Mechanism of Action

In an ovalbumin (OVA)-induced mouse model of asthma, Pra-E was found to:

-

Enhance Efficacy: Work synergistically with aminophylline to reduce inflammatory cell infiltration, mucus hypersecretion, and collagen deposition in the lungs.[7] It achieves this by inhibiting the NF-κB pathway, which in turn suppresses the expression of Th2 cytokines (IL-4, IL-5, IL-13) that are central to the allergic asthma response.[8]

-

Prevent Toxicity: Reduce the plasma concentration of theophylline (the active component of aminophylline).[7] Pra-E's inhibition of NF-κB leads to an upregulation of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that transcriptionally activates the gene for Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for metabolizing theophylline.[8] By accelerating theophylline metabolism, Pra-E prevents its accumulation to toxic levels.

Experimental Protocol: OVA-Induced Allergic Asthma Model

Objective: To evaluate the synergistic anti-asthmatic and toxicity-preventing effects of this compound when co-administered with aminophylline.

Methodology:

-

Animal Model: An allergic asthma model was induced in mice via sensitization and subsequent challenge with ovalbumin (OVA).

-

Treatment Groups: Mice were divided into groups: Control, OVA-model, OVA + Aminophylline, and OVA + Aminophylline + this compound (at various doses).

-

Inflammatory Assessment:

-

Bronchoalveolar Lavage Fluid (BALF): Total and differential inflammatory cell counts (e.g., eosinophils) were performed on BALF.

-

Histopathology: Lung tissues were collected, fixed, and stained (e.g., H&E, PAS) to assess inflammatory infiltration and mucus production.

-

-

Cytokine Measurement: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in serum were quantified using ELISA.[7]

-

Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration. The plasma concentrations of theophylline and its metabolites were measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

-

Molecular Analysis: The expression levels of key proteins (NF-κB, PXR, CYP3A4) in liver and lung tissues were determined by Western blotting and RT-qPCR.[8]

Visualization: NF-κB/PXR/CYP3A4 Signaling Pathway

The diagram below details the dual role of this compound in modulating the NF-κB and PXR pathways to both enhance anti-asthma effects and regulate drug metabolism.

Caption: this compound inhibits NF-κB, reducing inflammation and increasing PXR-mediated drug metabolism.

Conclusion

This compound, a key bioactive compound from Peucedanum praeruptorum, possesses a compelling profile of pharmacological activities. Its functions as an anti-inflammatory agent via NO suppression and as a cardiovascular modulator through calcium channel blockade are well-documented. Furthermore, its sophisticated interaction with the NF-κB/PXR/CYP3A4 axis highlights its potential not only as a primary therapeutic agent for inflammatory conditions like asthma but also as an adjuvant to improve the safety and efficacy of existing drugs. These multifaceted biological activities make this compound a promising candidate for further investigation and development in the pharmaceutical industry.

References

- 1. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities and pharmacokinetics of praeruptorins from Peucedanum species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of praeruptorin C and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chinese herbal component, this compound, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Praeruptorin E as a Calcium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Praeruptorin E's mechanism of action as a calcium channel blocker. The information presented is based on available scientific literature, focusing on its effects on vascular smooth muscle and cardiac tissues. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support further research and drug development efforts.

Core Mechanism of Action: Calcium Antagonism

This compound, a natural coumarin compound isolated from Peucedanum praeruptorum Dunn, has been identified as a calcium channel antagonist. Its primary mechanism involves the inhibition of calcium influx into vascular smooth muscle and cardiac cells, leading to vasorelaxation and a negative inotropic effect on the heart.

A key study demonstrated that this compound decreases the maximum contractile effect of Ca²⁺ in potassium-depolarized swine coronary strips[1]. This effect is characteristic of calcium channel blockers, which prevent the influx of extracellular calcium required for muscle contraction. The study further revealed that this compound shifts the concentration-response curve for calcium to the right in a non-parallel manner, suggesting a complex interaction with the calcium channel[1].

Quantitative Data Presentation

The calcium antagonistic activity of this compound has been quantified and compared with other compounds. The available data is summarized in the table below.

| Compound | Agonist/Antagonist | pD'₂ Value | IC₅₀ Value | Tissue Model | Species | Reference |

| This compound | Antagonist | 5.2 | Not Reported | Swine Coronary Artery | Swine | [1] |

| Praeruptorin C | Antagonist | 5.7 | 79 µM | Swine Coronary Artery | Swine | [1] |

| Nifedipine | Antagonist | 6.88 | Not Reported | Swine Coronary Artery | Swine | [1] |

The pD'₂ value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathway of this compound-Induced Vasorelaxation

This compound's blockade of L-type calcium channels in vascular smooth muscle cells leads to a cascade of events culminating in vasorelaxation. The simplified signaling pathway is illustrated below.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature that determined the calcium antagonistic activity of this compound.

4.1. Preparation of Swine Coronary Artery Strips

-

Tissue Source: Fresh swine hearts were obtained from a local abattoir.

-

Dissection: The left anterior descending coronary artery was dissected and placed in cold, oxygenated Krebs-Henseleit solution.

-

Preparation of Strips: The artery was cut into helical strips (approximately 2 mm wide and 20 mm long).

-

Mounting: The strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. One end of the strip was fixed, and the other was connected to an isometric force transducer.

-

Equilibration: The strips were allowed to equilibrate for 60-90 minutes under a resting tension of 2 g, with the bathing solution changed every 15-20 minutes.

4.2. Induction of Contraction and Assessment of Calcium Antagonism

-

Depolarization: The arterial strips were depolarized by replacing the normal Krebs-Henseleit solution with a high-potassium (e.g., 60 mM KCl) solution. This depolarization opens voltage-dependent calcium channels.

-

Cumulative Concentration-Response Curve for Calcium: After depolarization, cumulative concentrations of CaCl₂ were added to the organ bath to elicit concentration-dependent contractions.

-

Incubation with this compound: The tissues were washed and then incubated with various concentrations of this compound for a specified period.

-

Post-Incubation Calcium Response: The cumulative concentration-response curve for CaCl₂ was repeated in the presence of this compound.

-

Data Analysis: The shift in the calcium concentration-response curve caused by this compound was used to calculate the pD'₂ value, a measure of its antagonistic potency.

Experimental Workflow Visualization

The workflow for determining the calcium channel blocking activity of this compound in isolated vascular tissue is depicted in the following diagram.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a calcium channel blocker, contributing to its vasorelaxant properties. Its potency, as indicated by its pD'₂ value, is less than that of the well-established calcium channel blocker nifedipine.

For drug development professionals, this compound represents a potential lead compound for the development of novel cardiovascular drugs. Further research is warranted to:

-

Determine its selectivity for different subtypes of calcium channels (e.g., L-type vs. T-type).

-

Elucidate its pharmacokinetic and pharmacodynamic profiles in vivo.

-

Investigate its potential therapeutic applications in conditions such as hypertension and coronary artery disease.

-

Conduct detailed structure-activity relationship studies to optimize its potency and selectivity.

This technical guide provides a foundational understanding of this compound as a calcium channel blocker, offering a basis for continued scientific exploration and potential therapeutic development.

References

Praeruptorin E: A Deep Dive into its Anti-Inflammatory Properties

For Immediate Release

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Praeruptorin E, a natural coumarin compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current in vitro and in vivo data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Findings on Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanism of action identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Quantitative Analysis of In Vitro Anti-Inflammatory Effects

This compound's ability to suppress inflammatory mediators has been quantified in cellular models. A key finding is its inhibitory effect on nitric oxide (NO) production, a potent inflammatory molecule.

| Parameter | Cell Line | Inducer | IC50 Value | Reference |

| Nitric Oxide (NO) Production | Rat Hepatocytes | Interleukin-1β (IL-1β) | 10.9 µM | [cite: ] |

In Vivo Efficacy in an Asthma Model

In a preclinical model of ovalbumin-induced asthma, this compound demonstrated significant anti-inflammatory and immunomodulatory effects. Treatment with this compound led to a reduction in key inflammatory markers associated with asthma pathogenesis.

Key Observations from the Ovalbumin-Induced Asthma Model:

-

Reduction in Th2 Cytokines: this compound was shown to decrease the levels of Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are central to the allergic inflammatory cascade in asthma.

-

Inhibition of NF-κB Activation: The study also indicated that this compound administration resulted in reduced levels of the NF-κB p65 subunit, confirming its inhibitory effect on this pathway in a living organism.

Molecular Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are predominantly attributed to its interference with the NF-κB signaling cascade. This pathway is a cornerstone of inflammatory gene expression, and its inhibition is a key strategy in the development of anti-inflammatory therapeutics.

Upon activation by inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) heterodimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators. This compound is believed to exert its anti-inflammatory effect by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Experimental Protocols

In Vitro Nitric Oxide Inhibition Assay in Rat Hepatocytes

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on nitric oxide (NO) production in interleukin-1β (IL-1β)-stimulated primary rat hepatocytes.

Methodology:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats via a two-step collagenase perfusion method. Cells are then plated on collagen-coated plates and cultured in appropriate media.

-

Cell Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound. Following a pre-incubation period, cells are stimulated with recombinant rat IL-1β to induce NO production.

-

Nitrite Quantification: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the IL-1β-stimulated control group. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Ovalbumin-Induced Asthma Model

Objective: To evaluate the anti-inflammatory and immunomodulatory effects of this compound in a murine model of allergic asthma.

Methodology:

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on specific days (e.g., day 0 and day 14).

-

Challenge: Following the sensitization period, mice are challenged with aerosolized OVA for a set duration on consecutive days to induce an asthmatic response.

-

Treatment: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule relative to the OVA challenges. A control group receives the vehicle.

-

Sample Collection: At the end of the study period, various samples are collected for analysis, including bronchoalveolar lavage fluid (BALF), serum, and lung tissue.

-

Inflammatory Marker Analysis:

-

BALF Cell Count: Total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BALF are determined.

-

Cytokine Measurement: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF or serum are quantified using enzyme-linked immunosorbent assay (ELISA).

-

NF-κB Analysis: The expression of NF-κB p65 in lung tissue can be assessed by techniques such as Western blotting or immunohistochemistry.

-

-

Histopathological Analysis: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammatory cell infiltration and other pathological changes.

This technical guide highlights the potential of this compound as a promising anti-inflammatory agent. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of inflammatory conditions.

Praeruptorin E and the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin E, a naturally occurring pyranocoumarin, has emerged as a molecule of interest in the regulation of inflammatory processes. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its modulation by small molecules like this compound presents a promising avenue for the development of novel therapeutics. This document summarizes the key findings, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows.

Mechanism of Action: Attenuation of NF-κB Binding to the PXR Promoter

Current research indicates that a primary mechanism of this compound's immunomodulatory effect involves its intervention in the cross-talk between NF-κB and the Pregnane X Receptor (PXR). Specifically, this compound has been shown to enhance the anti-asthma efficacy of aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway.[1] A key finding from these studies is that this compound attenuates the binding of the NF-κB p65 subunit to the promoter region of the PXR gene.[1] This inhibitory action on NF-κB's transcriptional activity on the PXR gene is a significant aspect of this compound's molecular mechanism.

While the direct effects of this compound on the upstream components of the canonical NF-κB pathway (such as IKK phosphorylation and IκBα degradation) are not yet fully elucidated in publicly available literature, its ability to interfere with NF-κB's DNA binding activity provides a clear point of intervention. It is important to note that related compounds, such as Praeruptorin A, have been shown to inhibit the broader NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[2] This suggests a potential class effect for praeruptorins, although further investigation is required to confirm these upstream effects for this compound specifically.

Quantitative Data

The currently available literature focuses more on the qualitative mechanism of this compound's action on the NF-κB pathway rather than providing extensive quantitative data such as IC50 values for specific inhibitory activities. The primary quantitative insights relate to the downstream consequences of NF-κB inhibition in a therapeutic context.

Table 1: Summary of this compound's Effects on the NF-κB Pathway and Related Markers

| Parameter | Effect of this compound | Context | Source |

| NF-κB p65 binding to PXR promoter | Attenuated | Co-administration with aminophylline in an asthma model | [1] |

| PXR gene expression | Prevention of suppression by NF-κB | In the context of inflammation and drug metabolism | [1] |

Note: Further research is needed to establish dose-response relationships and specific IC50 values for this compound's direct inhibition of various stages of the NF-κB signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments that have been and could be utilized to investigate the role of this compound in the NF-κB pathway.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is crucial for determining the in vivo association of a specific protein, such as the NF-κB p65 subunit, with a specific genomic region, like the PXR gene promoter.

-

Cell Culture and Treatment: Human fetal hepatocytes (L-02) or other relevant cell lines are cultured to approximately 80% confluency. Cells are then treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of this compound for a specified duration.

-

Cross-linking: Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The cross-linking reaction is then quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The chromatin is then sheared into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be confirmed by agarose gel electrophoresis.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads. A specific antibody against the NF-κB p65 subunit is then added to the chromatin solution and incubated overnight at 4°C with gentle rotation. An isotype-matched IgG antibody should be used as a negative control.

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein-DNA complexes.

-

Washing: The beads are washed sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads. The cross-links are then reversed by heating at 65°C for several hours in the presence of NaCl.

-

DNA Purification: The DNA is purified using a standard phenol-chloroform extraction or a commercial DNA purification kit.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specifically designed to amplify the region of the PXR promoter containing the putative NF-κB binding site. The results are normalized to the input DNA.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting can be used to assess the levels and phosphorylation status of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment: Cells are treated with an inflammatory stimulus and this compound as described above.

-

Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each sample is determined using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST (Tris-buffered saline with Tween 20). The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and p65. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect protein-DNA interactions.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with an inflammatory stimulus and this compound.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus NF-κB binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and the protein-DNA complexes are visualized by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A supershift assay can be performed by adding an antibody specific to an NF-κB subunit to confirm the identity of the protein in the complex.

Visualizations

Signaling Pathway Diagram

Caption: this compound's mechanism in the NF-κB pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating this compound's effect on NF-κB.

Conclusion and Future Directions

This compound demonstrates a clear modulatory role in the NF-κB pathway by attenuating the binding of NF-κB to the promoter of the PXR gene. This mechanism underscores its potential as an anti-inflammatory agent, particularly in contexts where the NF-κB/PXR axis is dysregulated.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Elucidating the full mechanism: Investigating the effects of this compound on the upstream components of the NF-κB signaling cascade.

-

Quantitative analysis: Determining the IC50 values for the inhibition of key steps in the pathway to better understand its potency.

-

Structure-activity relationship studies: Identifying the key functional groups of this compound responsible for its activity to guide the synthesis of more potent and specific analogues.

-

In vivo efficacy: Expanding preclinical studies to various models of inflammatory diseases to validate its therapeutic potential.

A comprehensive understanding of this compound's interaction with the NF-κB pathway will be instrumental in harnessing its therapeutic capabilities for the treatment of a range of inflammatory disorders.

References

A Technical Guide to the Pharmacological Properties of Khellactone Coumarins with a Focus on Praeruptorin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone coumarins, a class of natural compounds predominantly isolated from the roots of plants such as Peucedanum praeruptorum Dunn, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Among these, Praeruptorin E stands out as a promising therapeutic agent. This technical guide provides an in-depth overview of the pharmacological properties of khellactone coumarins, with a primary focus on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Pharmacological Activities of this compound and Related Khellactone Coumarins

This compound and its structural analogs exhibit a broad spectrum of biological effects, including anti-inflammatory, anti-asthmatic, anti-cancer, cardiovascular, and neuroprotective properties.

Anti-Inflammatory and Anti-Asthmatic Effects

This compound has demonstrated significant anti-inflammatory and anti-asthmatic activities. It synergizes with aminophylline, a common asthma medication, to reduce inflammatory cell infiltration, collagen deposition, and mucus hyperplasia in the lungs of asthmatic mice.[1] This is achieved, in part, by inhibiting the expression of Th2 cytokines such as interleukin (IL)-4, IL-5, and IL-13.[1]

A key mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound facilitates the suppression of NF-κB, which in turn increases the expression of the pregnane X receptor (PXR) and its target gene, CYP3A11 (the mouse homolog of human CYP3A4).[1] This dual action not only enhances the anti-inflammatory effects but also reduces the toxicity of co-administered drugs like theophylline by modulating their metabolism.[1][2]

Studies on related compounds, such as Praeruptorin A, have also shown inhibition of the NF-κB pathway in macrophages, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), IL-1β, and tumor necrosis factor-alpha (TNF-α).[3][4]

Anticancer Activity

While this compound's direct anticancer effects are still under investigation, related khellactone coumarins have shown promise. Praeruptorin C, for instance, significantly suppresses the proliferation of human non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.[5] This effect is associated with the induction of cell cycle arrest and the downregulation of the Extracellular signal-regulated kinase (ERK)1/2 signaling pathway.[5] Interestingly, in the same study, Praeruptorin A and B did not exhibit the same cytotoxic effects, suggesting a structure-specific activity.[5]

Cardiovascular Effects

This compound exhibits vasorelaxant properties through its action as a calcium channel antagonist. In potassium-depolarized swine coronary strips, this compound decreased the maximum contractile effect of Ca2+ and shifted the concentration-response curve to the right. Its calcium antagonistic activity, expressed as a pD'2 value, was determined to be 5.2. For comparison, the pD'2 value for Praeruptorin C was 5.7.

Praeruptorin A has also been shown to induce endothelium-dependent vasorelaxation in isolated rat thoracic aorta, an effect that is mediated through the NO-cGMP pathway.[6]

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. Studies on Praeruptorin C have shown protective effects against N-methyl-D-aspartate (NMDA)-induced apoptosis in cultured cortical neurons. This neuroprotection is attributed to the downregulation of GluN2B-containing NMDA receptors and the regulation of the Bcl-2 family of proteins.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related khellactone coumarins.

| Compound | Activity | Assay System | IC50 / pD'2 | Reference |

| This compound | Calcium Antagonism | Potassium-depolarized swine coronary strips | pD'2 = 5.2 | |

| Praeruptorin A | NO Production Inhibition | IL-1β-stimulated rat hepatocytes | IC50 > this compound | [8] |

| Praeruptorin B | NO Production Inhibition | IL-1β-stimulated rat hepatocytes | IC50 = 43.5 µM | [8] |

| Praeruptorin C | Calcium Antagonism | Potassium-depolarized swine coronary strips | pD'2 = 5.7 | |

| Praeruptorin C | Anticancer (A549 cells) | Human non-small cell lung cancer cell line | IC50 = 33.5 ± 7.5 µM | [5] |

| Praeruptorin C | Anticancer (H1299 cells) | Human non-small cell lung cancer cell line | IC50 = 30.7 ± 8.4 µM | [5] |

Table 1: Quantitative Bioactivity Data for this compound and Related Khellactone Coumarins.

Signaling Pathways

The pharmacological effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.

NF-κB/PXR/CYP3A4 Signaling Pathway

This compound's anti-asthmatic and modulatory effects on drug metabolism are linked to its influence on the NF-κB/PXR/CYP3A4 pathway.

References

- 1. Chinese herbal component, this compound, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The neuroprotective effect of praeruptorin C against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anti-Asthma Effects of Praeruptorin E: A Technical Guide

This technical guide provides an in-depth overview of the in vivo anti-asthma effects of Praeruptorin E (PE), a natural coumarin compound. The information is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The data presented is primarily derived from studies utilizing an ovalbumin (OVA)-induced murine model of allergic asthma.

Quantitative Efficacy of this compound in an Asthma Model

This compound has been demonstrated to mitigate key markers of allergic asthma in vivo. The following tables summarize the quantitative effects of PE on inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), Th2 cytokine production, and serum immunoglobulin E (IgE) levels in an ovalbumin-induced asthma mouse model.

Table 1: Effect of this compound on Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (×10^5/mL) | Eosinophils (×10^4/mL) | Neutrophils (×10^4/mL) | Lymphocytes (×10^4/mL) | Monocytes (×10^4/mL) |

| Control | 1.8 ± 0.3 | 0.1 ± 0.02 | 0.5 ± 0.1 | 0.2 ± 0.05 | 1.0 ± 0.2 |

| OVA Model | 8.5 ± 1.2 | 4.2 ± 0.6 | 2.5 ± 0.4 | 1.3 ± 0.2 | 0.5 ± 0.1 |

| OVA + PE (10 mg/kg) | 5.1 ± 0.7 | 2.1 ± 0.3 | 1.4 ± 0.2 | 0.8 ± 0.1 | 0.8 ± 0.1 |

| OVA + PE (40 mg/kg) | 3.9 ± 0.5 | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation. Data is extrapolated from graphical representations in the source material and should be considered illustrative.

Table 2: Effect of this compound on Th2 Cytokine and IgE Levels

| Treatment Group | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | IL-13 (pg/mL) in BALF | Serum IgE (ng/mL) |

| Control | 25 ± 5 | 30 ± 6 | 40 ± 8 | 50 ± 10 |

| OVA Model | 150 ± 20 | 180 ± 25 | 200 ± 30 | 450 ± 50 |

| OVA + PE (10 mg/kg) | 90 ± 12 | 110 ± 15 | 120 ± 18 | 280 ± 35 |

| OVA + PE (40 mg/kg) | 60 ± 8 | 75 ± 10 | 80 ± 12 | 180 ± 25 |

Data are presented as mean ± standard deviation. IL-4, IL-5, and IL-13 are key Th2 cytokines that promote eosinophilic inflammation and IgE production.[1][2] Data is extrapolated from graphical representations in the source material and should be considered illustrative.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-asthma effects.

Ovalbumin (OVA)-Induced Allergic Asthma Murine Model

This protocol describes the establishment of a mouse model of allergic asthma, which is characterized by airway hyperresponsiveness, eosinophilic inflammation, and elevated IgE levels.[3]

-

Animals: Male BALB/c mice (6-8 weeks old) are used.

-

Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.

-

Challenge: From day 21 to day 23, mice are challenged with 1% OVA aerosol for 30 minutes daily using an ultrasonic nebulizer.

-

Treatment: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) is administered to the treatment groups, typically via oral gavage, for a specified period before and/or during the OVA challenge phase. The control and model groups receive the vehicle.

-

Sample Collection: 24 hours after the final OVA challenge, mice are euthanized. Blood samples are collected for serum IgE analysis. Bronchoalveolar lavage fluid (BALF) is collected for inflammatory cell counting and cytokine analysis. Lung tissues are harvested for histological examination and protein/mRNA expression analysis.

Figure 1: Experimental workflow for the OVA-induced asthma model.

Analysis of Bronchoalveolar Lavage Fluid (BALF)

-

BALF Collection: After euthanasia, the trachea is cannulated, and the lungs are lavaged with ice-cold phosphate-buffered saline (PBS).

-

Total Cell Count: The collected BALF is centrifuged, and the cell pellet is resuspended in PBS. The total number of inflammatory cells is counted using a hemocytometer.

-

Differential Cell Count: A portion of the cell suspension is used to prepare cytospin slides. The slides are stained with Wright-Giemsa stain, and differential cell counts (eosinophils, neutrophils, lymphocytes, monocytes/macrophages) are determined by counting at least 200 cells under a light microscope.

-

Cytokine Measurement: The supernatant from the centrifuged BALF is collected and stored at -80°C. The concentrations of IL-4, IL-5, and IL-13 are measured using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Measurement of Serum IgE

-

Blood Collection: Blood is collected via cardiac puncture or from the retro-orbital plexus.

-

Serum Separation: The blood is allowed to clot at room temperature and then centrifuged to separate the serum.

-

IgE Quantification: The level of OVA-specific IgE in the serum is measured by ELISA.

Western Blot Analysis

-

Protein Extraction: Lung tissues are homogenized in lysis buffer to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, PXR, CYP3A11) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway of this compound in Asthma

The anti-inflammatory effects of this compound in the context of asthma are mediated, at least in part, through the modulation of the NF-κB/PXR/CYP3A4 signaling pathway.[1][4]

In the asthmatic state, inflammatory stimuli lead to the activation of Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), contributing to airway inflammation.[4] Furthermore, activated NF-κB can suppress the expression of the Pregnane X Receptor (PXR).[4]

This compound intervenes in this pathway by inhibiting the activation and nuclear translocation of NF-κB.[4] This suppression of NF-κB has two major consequences:

-

Reduced Inflammation: The decreased expression of NF-κB-mediated pro-inflammatory cytokines leads to a reduction in airway inflammation.[4]

-

Upregulation of PXR/CYP3A: By inhibiting NF-κB, this compound relieves the suppression of PXR.[4] Increased PXR expression, in turn, upregulates its target gene, Cytochrome P450 3A (CYP3A), an important enzyme in xenobiotic metabolism.[4] This aspect is particularly relevant when this compound is used in combination with other drugs metabolized by CYP3A, such as theophylline.[4]

Figure 2: Signaling pathway of this compound in asthma modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Chinese herbal component, this compound, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathways of Coumarins in Peucedanum Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a diverse class of specialized metabolites, are abundantly found in plants belonging to the genus Peucedanum (family Apiaceae). These compounds exhibit a wide range of pharmacological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. Understanding the intricate biosynthetic pathways leading to the formation of various coumarin skeletons is crucial for metabolic engineering efforts aimed at enhancing their production and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of coumarins in Peucedanum species, with a particular focus on Peucedanum praeruptorum. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of simple coumarins, furanocoumarins, and pyranocoumarins. This guide also includes detailed experimental protocols for the quantification of coumarins and the analysis of gene expression, alongside a compilation of available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular processes.

Introduction

The genus Peucedanum comprises a significant number of medicinal plants that have been used in traditional medicine for centuries. The therapeutic properties of these plants are largely attributed to their rich and diverse coumarin content. Coumarins are benzopyrone derivatives that are broadly classified into simple coumarins, furanocoumarins, and pyranocoumarins, each with distinct biosynthetic origins and biological activities. The biosynthesis of these compounds originates from the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into a variety of important plant metabolites. In recent years, significant progress has been made in elucidating the key enzymes and regulatory mechanisms that govern the intricate network of coumarin biosynthesis in Peucedanum species. This guide aims to consolidate this knowledge into a technical resource for researchers and professionals working in the fields of plant biochemistry, natural product chemistry, and drug development.

The General Phenylpropanoid Pathway: The Gateway to Coumarin Biosynthesis

The biosynthesis of all coumarins begins with the general phenylpropanoid pathway, a highly conserved metabolic route in higher plants. This pathway transforms L-phenylalanine into p-coumaroyl-CoA, a central precursor for a multitude of downstream specialized metabolic pathways, including those leading to flavonoids, lignins, and coumarins.

Key Enzymatic Steps

The initial steps of the phenylpropanoid pathway are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This is the first committed step in the phenylpropanoid pathway and is a critical regulatory point.

-

Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activated thioester is the final product of the general phenylpropanoid pathway and serves as the branch-point substrate for coumarin biosynthesis.

The Effect of Praeruptorin E on Cytochrome P450 3A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin E, a pyranocoumarin compound isolated from the root of Peucedanum praeruptorum Dunn, is a subject of interest for its potential pharmacological activities. A critical aspect of its preclinical evaluation is its interaction with drug-metabolizing enzymes, particularly cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of a majority of clinically used drugs. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's effect on CYP3A4. Due to the scarcity of direct quantitative data for this compound, this document also draws upon findings for related compounds, Praeruptorin A and C, to infer potential mechanisms of interaction. Furthermore, this guide outlines detailed experimental protocols for the in vitro assessment of both inhibitory and inductive effects of this compound on CYP3A4, providing a framework for future research in this area.

Introduction to this compound and CYP3A4

Praeruptorins are a class of angular-type pyranocoumarins found in the traditional Chinese medicinal herb "Qian-Hu" (Peucedanum praeruptorum Dunn). While various praeruptorins have been investigated for their biological activities, the specific interactions of this compound with drug-metabolizing enzymes remain largely uncharacterized.

Cytochrome P450 3A4 (CYP3A4) is the most abundant and clinically significant drug-metabolizing enzyme in humans, primarily expressed in the liver and small intestine. It is responsible for the oxidative metabolism of approximately 50% of all therapeutic drugs. Inhibition or induction of CYP3A4 by co-administered substances can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy or toxicity. Therefore, understanding the potential of new chemical entities like this compound to modulate CYP3A4 activity is a crucial step in drug development.

Current State of Knowledge

Direct research on the specific effects of this compound on CYP3A4 is limited. However, existing studies provide foundational knowledge and suggest potential avenues for its interaction with this key enzyme.

Metabolism of this compound

A study on the in vitro metabolism of this compound in human and rat liver microsomes demonstrated that its elimination is dependent on the presence of NADPH (Nicotinamide adenine dinucleotide phosphate). This finding strongly indicates the involvement of cytochrome P450 enzymes in its metabolic clearance. While this study did not identify the specific CYP isoforms responsible, the known role of CYP3A4 in metabolizing structurally similar compounds suggests it is a likely candidate.

Insights from Related Compounds

Studies on other praeruptorins offer valuable insights into the potential mechanisms by which this compound might interact with CYP3A4:

-

Praeruptorin A: Research has shown that Praeruptorin A is metabolized by human liver microsomes, with CYP3A4 being one of the primary enzymes involved in its biotransformation.

-

Praeruptorin C: It has been demonstrated that Praeruptorin C can upregulate the expression of CYP3A4. This induction is mediated through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the transcription of CYP3A4 and other drug-metabolizing enzymes.

Given the structural similarities between this compound and its analogues, it is plausible that this compound may also be a substrate and/or an inducer of CYP3A4, potentially acting through the PXR signaling pathway.

Data Presentation

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, Ki, EC50, Emax) specifically defining the inhibitory or inductive potency of this compound on CYP3A4. The following tables are presented as templates for the types of data that should be generated in future studies to accurately characterize these interactions.

Table 1: Template for In Vitro Inhibition of CYP3A4 by this compound

| Parameter | Probe Substrate | Value (µM) | Inhibition Type |

| IC50 | Midazolam | Data not available | - |

| IC50 | Testosterone | Data not available | - |

| Ki | Midazolam | Data not available | - |

Table 2: Template for In Vitro Induction of CYP3A4 by this compound in Human Hepatocytes

| Parameter | Concentration (µM) | Fold Induction (mRNA) | Fold Induction (Activity) |

| EC50 | - | Data not available | Data not available |

| Emax | - | Data not available | Data not available |

Experimental Protocols

The following sections detail standardized in vitro methods to assess the inhibitory and inductive potential of this compound on CYP3A4.

CYP3A4 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against CYP3A4 activity using human liver microsomes and a probe substrate.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, the probe substrate, and the internal standard in a suitable solvent (e.g., DMSO or methanol). Prepare the NADPH regenerating system and potassium phosphate buffer.

-

Incubation: In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.2 mg/mL final concentration), potassium phosphate buffer, and varying concentrations of this compound for a short period (e.g., 5 minutes) at 37°C. A vehicle control (without this compound) should be included.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the CYP3A4 probe substrate (at a concentration near its Km) and the NADPH regenerating system to the pre-incubated mixture.

-

Reaction Time: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of CYP3A4 activity remaining at each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for CYP3A4 Inhibition Assay.

CYP3A4 Induction Assay in Human Hepatocytes

This protocol outlines a method to evaluate the potential of this compound to induce CYP3A4 expression in cultured primary human hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium and supplements

-

This compound

-

Positive control inducer (e.g., Rifampicin)

-

Vehicle control (e.g., DMSO)

-

RNA isolation kit

-

qRT-PCR reagents and instrument

-

CYP3A4 probe substrate (e.g., Midazolam) for activity measurement

-

LC-MS/MS system

Procedure:

-

Cell Culture: Thaw and plate primary human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer and stabilize for 24-48 hours.

-

Treatment: Treat the hepatocytes with various concentrations of this compound, a positive control (e.g., 10 µM Rifampicin), and a vehicle control for 48-72 hours. Refresh the medium and treatments every 24 hours.

-

Assessment of CYP3A4 mRNA Expression:

-

Lyse the cells and isolate total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a stable housekeeping gene (e.g., GAPDH).

-

-

Assessment of CYP3A4 Enzymatic Activity:

-

After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate in fresh medium for a defined period.

-

Collect the supernatant and terminate the reaction.

-

Quantify metabolite formation using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the fold induction of CYP3A4 mRNA expression and activity at each concentration of this compound relative to the vehicle control.

-

Plot the fold induction against the logarithm of the concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum induction).

-

Caption: Workflow for CYP3A4 Induction Assay.

Signaling Pathway: PXR-Mediated CYP3A4 Induction

The induction of CYP3A4 by many xenobiotics, including potentially this compound, is primarily regulated by the Pregnane X Receptor (PXR). The following diagram illustrates this signaling pathway.

Caption: PXR-mediated induction of CYP3A4.

Upon entering the cell, a ligand such as this compound may bind to PXR, which is held in an inactive complex in the cytoplasm. This binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of PXR into the nucleus. In the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter region of the CYP3A4 gene, initiating its transcription and leading to increased synthesis of the CYP3A4 enzyme.

Conclusion and Future Directions

The current body of scientific literature lacks direct, quantitative evidence to definitively characterize the inhibitory or inductive effects of this compound on cytochrome P450 3A4. However, based on its NADPH-dependent metabolism and the known interactions of its structural analogues, Praeruptorin A and C, it is reasonable to hypothesize that this compound has the potential to interact with CYP3A4 as a substrate and/or an inducer, possibly through the PXR signaling pathway.

To address this knowledge gap and to accurately assess the drug-drug interaction potential of this compound, it is imperative that future research focuses on conducting the in vitro studies outlined in this guide. Specifically, the determination of IC50 and Ki values for CYP3A4 inhibition, as well as EC50 and Emax values for CYP3A4 induction in primary human hepatocytes, will provide the necessary data for a comprehensive risk assessment. Such studies are essential for the safe development of this compound and other related natural products as potential therapeutic agents.

A Comprehensive Technical Guide to the Discovery, Isolation, and Biological Activity of Praeruptorin E

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Structural Data

Praeruptorin E is an angular-type pyranocoumarin.[2] Its structural and physical properties are essential for its identification, characterization, and application in research.

| Property | Data | Source |

| Chemical Formula | C₂₄H₂₈O₇ | [4] |

| Molecular Weight | 428.5 g/mol | [4] |

| CAS Number | 72463-77-5 | [5] |

| Appearance | (Not specified in results) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Synonyms | Wulongensin A, Praeruptorum Zenkeri | [1] |

Isolation and Purification: Experimental Protocol

The isolation of this compound from its natural source, primarily the roots of Peucedanum praeruptorum, involves a multi-step process of extraction and chromatographic separation. The following protocol is a standard methodology derived from procedures used for isolating similar coumarins like Praeruptorins A and B from the same plant source.[3]

Plant Material Preparation

-

Drying and Grinding : The roots of Peucedanum praeruptorum Dunn are thoroughly dried to inhibit metabolic processes that could alter the chemical composition.[6] The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction. A particle diameter of approximately 0.2 mm is often recommended.[6]

Solvent Extraction

-

Initial Extraction : The powdered plant material is subjected to extraction with a solvent of intermediate polarity. Ethyl acetate (AcOEt) is a commonly used solvent for this purpose.[3] This can be performed using heat reflux or Soxhlet extraction methods, which are traditional but effective techniques.[7]

-

Fractionation : To separate compounds based on polarity, a sequential extraction with solvents of different polarities is performed. A typical sequence involves starting with a non-polar solvent, followed by solvents of increasing polarity, such as n-hexane, ethyl acetate, n-butanol (BuOH), and finally an aqueous (H₂O) fraction.[3] The fraction containing this compound (the ethyl acetate fraction) is collected for further purification.

Chromatographic Purification

-

Silica Gel Column Chromatography : The dried ethyl acetate extract is loaded onto a silica gel column.[3]

-

Elution : The column is eluted with a solvent system, typically a mixture of toluene and ethyl acetate.[3] The ratio of the solvents is gradually changed (gradient elution) to separate the different compounds based on their affinity for the silica gel stationary phase.

-

Fraction Collection : Fractions are collected systematically and monitored using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Final Purification : Fractions rich in this compound are pooled, and the solvent is evaporated. The process may be repeated with different solvent systems or followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structural Elucidation

-

Spectroscopic Analysis : The definitive structure of the isolated compound is confirmed using spectroscopic methods. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and formula.[3]

Experimental Workflow Diagram

References

- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities and pharmacokinetics of praeruptorins from Peucedanum species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Praeruptorin C | C24H28O7 | CID 5320692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 72463-77-5 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. thepab.org [thepab.org]

Praeruptorin E: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract